An In-depth Technical Guide on the Biological Activity of 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine
An In-depth Technical Guide on the Biological Activity of 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine
Abstract
This technical guide provides a comprehensive overview of the putative biological activity of 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine, a synthetic purine nucleoside analog. Drawing upon the established knowledge of closely related 2'-C-methyl-substituted and 6-alkoxy-purine nucleosides, this document delineates the probable mechanisms of action, potential therapeutic applications, and detailed experimental protocols for the evaluation of its antiviral and anticancer properties. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide serves as an essential resource for researchers and drug development professionals by synthesizing existing data on analogous compounds to forecast its biological profile and provide a robust framework for its investigation.
Introduction: The Rationale for 2'-C-Methyl-Ribofuranosyl Purine Analogs
The modification of nucleosides has been a cornerstone of antiviral and anticancer drug development for decades.[1] The introduction of modifications to the sugar moiety and the nucleobase can profoundly alter the compound's interaction with cellular and viral enzymes, leading to therapeutic effects. The 2'-C-methyl substitution on the ribofuranosyl ring is a particularly noteworthy modification. This "magic methyl" group can preorganize the sugar into a C3'-endo conformation, which is favored by many viral RNA-dependent RNA polymerases (RdRps).[2] This conformational preference can enhance the binding affinity and incorporation of the nucleoside analog into the nascent viral RNA chain, often leading to chain termination and inhibition of viral replication.[3][4]
Furthermore, modifications at the 6-position of the purine ring, such as the ethoxy group in the compound of interest, can modulate the molecule's interaction with a variety of enzymes, including adenosine deaminase and kinases, potentially improving its metabolic stability and cellular uptake.[1] Therefore, 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine represents a promising scaffold for the development of novel therapeutic agents.
Postulated Mechanism of Action: A Dual Threat to Viruses and Cancer
Based on the extensive research on analogous compounds, 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine is hypothesized to exert its biological effects through a multi-pronged mechanism involving intracellular phosphorylation and subsequent interaction with key cellular and viral enzymes.
Intracellular Activation Pathway
Like most nucleoside analogs, 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine is expected to be a prodrug that requires intracellular phosphorylation to its active triphosphate form. This process is typically mediated by a series of host cell kinases. The efficiency of this phosphorylation cascade is a critical determinant of the compound's overall potency.
Caption: Postulated intracellular activation of the purine analog.
Antiviral Activity: Targeting Viral Polymerases
The active triphosphate metabolite is anticipated to act as a competitive inhibitor of viral RNA-dependent RNA polymerases. By mimicking the natural nucleoside triphosphate, it can be incorporated into the growing viral RNA strand. The presence of the 2'-C-methyl group is likely to cause steric hindrance, leading to premature chain termination and the cessation of viral replication. This mechanism is particularly effective against RNA viruses such as Hepatitis C Virus (HCV) and Dengue virus.[3][5]
Caption: Proposed mechanism of antiviral action via chain termination.
Anticancer Activity: Disrupting DNA Synthesis and Inducing Apoptosis
Purine nucleoside analogs are known to possess broad antitumor activity, particularly against hematological malignancies.[6] The triphosphate form of 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine could potentially inhibit DNA polymerases, leading to the disruption of DNA synthesis and repair in rapidly dividing cancer cells.[6] This can trigger cell cycle arrest and ultimately induce apoptosis (programmed cell death).[6][7]
Predicted Biological Activities: A Summary
The following table summarizes the predicted biological activities of 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine based on data from analogous compounds. It is crucial to note that these are extrapolated activities and require experimental verification.
| Biological Activity | Predicted Effect | Rationale (Based on Analogs) | Key Experimental Assays |
| Antiviral | Potent inhibition of RNA viruses (e.g., HCV, Dengue) | 2'-C-methyl group acts as a chain terminator for viral RdRp.[3][5] | Viral Replicon Assays, Plaque Reduction Assays |
| Anticancer | Cytotoxicity against various cancer cell lines, especially leukemia and lymphoma | Inhibition of DNA synthesis and induction of apoptosis.[6][7] | MTT/XTT Cytotoxicity Assays, Apoptosis Assays (Annexin V/PI), Cell Cycle Analysis |
| Cytotoxicity | Expected to be selective for cancer cells and virus-infected cells over healthy cells | Preferential uptake and activation in rapidly proliferating cells. | In vitro cytotoxicity assays against a panel of cancer and normal cell lines. |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine, a series of standardized in vitro assays are required. The following protocols provide a robust framework for this evaluation.
Antiviral Activity Assessment: Viral Replicon Assay
This assay is a powerful tool to quantify the inhibitory effect of a compound on viral RNA replication in a cell-based system without the need for infectious virus particles.
Caption: Workflow for a viral replicon assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed human hepatoma cells (Huh-7) harboring a subgenomic viral replicon (e.g., HCV with a luciferase reporter gene) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase) according to the manufacturer's protocol.
-
Data Analysis: Plot the reporter gene activity against the compound concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for an MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a panel of cancer cell lines (e.g., leukemia, lymphoma, and solid tumor lines) and a normal cell line in 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% inhibitory concentration (IC50).
Apoptosis Assessment: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat the selected cancer cell line with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Future Directions and Therapeutic Potential
The structural features of 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine suggest its potential as a lead compound for the development of novel antiviral and anticancer agents. Future research should focus on:
-
In-depth in vitro and in vivo studies: To confirm the predicted biological activities and establish a comprehensive pharmacological profile.
-
Mechanism of action studies: To elucidate the specific cellular and viral targets and resistance mechanisms.
-
Structure-activity relationship (SAR) studies: To optimize the potency and selectivity of the compound through chemical modifications.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of the compound.
Conclusion
While direct experimental evidence for the biological activity of 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine is not yet widely published, a strong rationale for its investigation as a potential antiviral and anticancer agent exists based on the well-established activities of analogous compounds. This technical guide provides a comprehensive framework for its evaluation, from understanding its putative mechanism of action to detailed experimental protocols. The insights and methodologies presented herein are intended to empower researchers and drug development professionals to unlock the therapeutic potential of this and other novel purine nucleoside analogs.
References
-
Westover, J. D., Revankar, G. R., Robins, R. K., Madsen, R. D., Ogden, J. R., North, J. A., Mancuso, R. W., Rousseau, R. J., & Stephen, E. L. (1981). Synthesis and antiviral activity of certain 9-beta-D-ribofuranosylpurine-6-carboxamides. Journal of Medicinal Chemistry, 24(8), 941–946. Retrieved from [Link]
-
Virology Research. (n.d.). 6-Mthoxy-9-beta-D-(2-C-ethynyl-ribofuranosyl) purine. Retrieved from [Link]
-
Sidwell, R. W., Huffman, J. H., Allen, L. B., Meyer, R. B., Jr, Shuman, D. A., Simon, L. N., & Robins, R. K. (1974). In Vitro Antiviral Activity of 6-Substituted 9-β-d-Ribofuranosylpurine 3′,5′-Cyclic Phosphates. Antimicrobial Agents and Chemotherapy, 5(6), 652–657. Retrieved from [Link]
-
Ammar, Y. A., El-Sharief, M. A. M. S., El-Gohary, N. S., & El-Sayed, I. E. (2012). Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. Molecules, 17(12), 14008–14021. Retrieved from [Link]
-
Sainova, I., Kolyovska, V., Dikanarova, D. D., & Markova, T. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 23(1), 12-18. Retrieved from [Link]
-
Saneyoshi, M., Hasobe, M., & Yamamoto, K. (1989). Antiviral activities and the mechanism of 9-beta-D-ribofuranosyl-6-alkylthiopurines on several RNA viruses from animals. Nucleic Acids Symposium Series, (21), 49–50. Retrieved from [Link]
-
Tai, C.-J., Li, C.-L., Tai, C.-J., Wang, C.-K., & Lin, L.-T. (2022). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. JoVE (Journal of Visualized Experiments), (185), e53124. Retrieved from [Link]
-
Krol, E., Szewczyk, B., & Majkowska-Skrobek, G. (2017). In vitro methods for testing antiviral drugs. Postepy higieny i medycyny doswiadczalnej (Online), 71(0), 1146–1158. Retrieved from [Link]
-
Eyer, L., Zouharova, D., & De Clercq, E. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 663. Retrieved from [Link]
-
Ehteshami, M., Tao, S., Kumar, A., & Wang, G. (2018). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial Agents and Chemotherapy, 62(10), e00994-18. Retrieved from [Link]
-
Souckova, O., Baresova, V., Krijt, J., Kmoch, S., & Zikanova, M. (2022). Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds. Metabolites, 12(12), 1210. Retrieved from [Link]
-
Gutorov, B. F., Vasilevsky, S. F., Volobuev, I. V., Vasilevsky, A. S., Volobueva, A. D., & Leonova, A. P. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3656. Retrieved from [Link]
-
protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel 6-substituted amino-9-( β -D-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells. Retrieved from [Link]
-
Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. Retrieved from [Link]
-
Juliano, R. L., & Ling, V. (2022). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. Journal of the American Chemical Society, 144(32), 14519–14530. Retrieved from [Link]
-
Murakami, E., Niu, C., Bao, H., Micolochick Steuer, H. M., Whitaker, T., Nachman, T., Sofia, M. A., Wang, P., Otto, M. J., & Furman, P. A. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458–464. Retrieved from [Link]
-
Tassaneetrithep, B., Burgess, T., Granelli-Piperno, A., Trumpfheller, C., Finke, J., Sun, W., Eller, M. A., Pattanapanyasat, K., Sarasombath, S., Polonis, V. R., Birx, D. L., & Steinman, R. M. (2003). Antiviral effects if ribavirin and 6-mercapto-9-tetrahydro-2-furylpurine against dengue viruses in vitro. Antiviral Research, 60(2), 139–146. Retrieved from [Link]
-
Lee, J.-C., Tseng, C. K., Wu, Y.-H., & Wu, H.-N. (2015). Characterization of the activity of 2′-C-methylcytidine against dengue virus replication. Antiviral Research, 115, 68–76. Retrieved from [Link]
-
Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1994). Summary: the modified nucleosides of RNA. Nucleic Acids Research, 22(12), 2183–2196. Retrieved from [Link]
Sources
- 1. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
